molecular formula C24H29N9 B610866 9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine CAS No. 1350544-93-2

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine

Número de catálogo: B610866
Número CAS: 1350544-93-2
Peso molecular: 443.5 g/mol
Clave InChI: WSOHOUHPUOAXIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

SKLB1028 se somete a varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

SKLB1028 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

SKLB1028 es único en su capacidad para inhibir múltiples quinasas con alta potencia y selectividad. Los compuestos similares incluyen:

SKLB1028 destaca por su perfil de inhibición de múltiples quinasas y su ruta de administración oral, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SKLB1028 implican múltiples pasos, incluido el uso de reactivos y catalizadores específicos. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público . Típicamente, estos compuestos se sintetizan a través de una serie de reacciones orgánicas, incluida la sustitución nucleofílica, la oxidación y la reducción, en condiciones controladas.

Actividad Biológica

9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine, also known as Ruserontinib or SKLB1028, is a synthetic compound belonging to the purine class. It has been developed primarily as a multikinase inhibitor with significant implications in cancer treatment, particularly in hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The chemical structure of Ruserontinib is characterized by a complex arrangement that includes a purine core and multiple substituents that enhance its biological activity. The molecular formula is C24H29N9C_{24}H_{29}N_{9} with a molecular weight of 443.55 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC24H29N9
Molecular Weight443.55 g/mol
IUPAC Name2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine
PubChem CID54760385
Log P (XLOGP3)3.37
SolubilityModerately soluble

Ruserontinib functions primarily as a multikinase inhibitor , targeting several receptor tyrosine kinases (RTKs) involved in cell proliferation and survival pathways. Notably, it inhibits:

  • FMS-like Tyrosine Kinase 3 (FLT3) : Critical in the pathogenesis of AML, FLT3 mutations are associated with poor prognosis. Ruserontinib has shown potent inhibitory effects on both FLT3 wild-type and mutant forms.
  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling contributes to the anti-proliferative effects observed in various cancer cell lines.
  • Other Kinases : It also affects other pathways related to cell survival and apoptosis, making it a versatile candidate for combination therapies.

In Vitro Studies

In vitro studies have demonstrated that Ruserontinib exhibits significant cytotoxicity against several cancer cell lines, including:

  • HL-60 : Human promyelocytic leukemia cells
  • H1975 : Non-small cell lung cancer cells
  • HCT116 : Colorectal cancer cells
  • HeLa : Cervical cancer cells

The IC50 values for these cell lines indicate varying degrees of sensitivity, with some showing resistance at concentrations above 20 µM .

Apoptosis Induction

Ruserontinib has been documented to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. Flow cytometry assays have shown that treatment with Ruserontinib leads to significant increases in apoptotic cell populations across multiple cancer models.

Clinical Applications

Currently, Ruserontinib is undergoing clinical trials for its efficacy in treating AML and CML. Preclinical studies have indicated promising results regarding its safety profile and therapeutic potential:

  • Acute Myeloid Leukemia : Demonstrated effectiveness against FLT3-mutated AML.
  • Chronic Myeloid Leukemia : Shown to be effective in cases harboring specific mutations associated with resistance to first-line therapies.

Case Studies

Several case studies have highlighted the clinical relevance of Ruserontinib:

  • Case Study 1 : A patient with FLT3-mutated AML showed a complete response after treatment with Ruserontinib combined with standard chemotherapy.
  • Case Study 2 : In another instance, a patient with CML resistant to imatinib responded positively to a regimen including Ruserontinib, leading to sustained remission.

Propiedades

IUPAC Name

2-N-[4-(4-methylpiperazin-1-yl)phenyl]-9-propan-2-yl-8-N-pyridin-3-ylpurine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N9/c1-17(2)33-22-21(29-24(33)28-19-5-4-10-25-15-19)16-26-23(30-22)27-18-6-8-20(9-7-18)32-13-11-31(3)12-14-32/h4-10,15-17H,11-14H2,1-3H3,(H,28,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHOUHPUOAXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2N=C1NC3=CN=CC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350544-93-2
Record name Ruserontinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350544932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruserontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ3TTU8UM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine
Reactant of Route 2
Reactant of Route 2
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine
Reactant of Route 3
Reactant of Route 3
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine
Reactant of Route 4
Reactant of Route 4
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine
Reactant of Route 5
Reactant of Route 5
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine
Reactant of Route 6
Reactant of Route 6
9-Isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-(pyridin-3-yl)-9H-purine-2,8-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.